![molecular formula C44H88N2S4 B13730742 Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl- CAS No. 35318-10-6](/img/structure/B13730742.png)
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N'-bis(1-methylethyl)-N,N'-dioctadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- is a complex organosulfur compound. It is known for its unique structure, which includes two thiocarbamoyl groups connected by a disulfide bridge. This compound is used in various industrial applications due to its chemical properties, such as its ability to act as a vulcanization accelerator in rubber production.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- typically involves the reaction of carbon disulfide with amines. The process can be summarized as follows:
Reaction of Carbon Disulfide with Amines: Carbon disulfide reacts with primary or secondary amines to form dithiocarbamates.
Oxidation: The dithiocarbamates are then oxidized to form the disulfide bridge, resulting in the formation of Thioperoxydicarbonic diamide.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.
化学反应分析
Types of Reactions: Thioperoxydicarbonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, resulting in the formation of thiols.
Substitution: The thiocarbamoyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocarbamoyl derivatives.
科学研究应用
Thioperoxydicarbonic diamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a vulcanization accelerator in rubber production.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of rubber, plastics, and other materials due to its ability to enhance the properties of these materials.
作用机制
The mechanism of action of Thioperoxydicarbonic diamide involves its interaction with various molecular targets. The disulfide bridge in the compound can undergo redox reactions, which play a crucial role in its biological and chemical activities. The thiocarbamoyl groups can interact with nucleophiles, leading to the formation of various derivatives. These interactions are essential for its function as a vulcanization accelerator and its potential biological activities.
相似化合物的比较
Tetramethylthiuram disulfide: Another thiocarbamate compound used as a vulcanization accelerator.
Tetrabutylthiuram disulfide: Similar structure but with different alkyl groups, used in rubber production.
Diethyldithiocarbamate: A related compound with different substituents, used in various industrial applications.
Uniqueness: Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N’-bis(1-methylethyl)-N,N’-dioctadecyl- is unique due to its specific substituents, which provide distinct chemical and physical properties. Its long alkyl chains contribute to its effectiveness as a vulcanization accelerator and its potential biological activities.
属性
CAS 编号 |
35318-10-6 |
|---|---|
分子式 |
C44H88N2S4 |
分子量 |
773.5 g/mol |
IUPAC 名称 |
[octadecyl(propan-2-yl)carbamothioyl]sulfanyl N-octadecyl-N-propan-2-ylcarbamodithioate |
InChI |
InChI=1S/C44H88N2S4/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-45(41(3)4)43(47)49-50-44(48)46(42(5)6)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2/h41-42H,7-40H2,1-6H3 |
InChI 键 |
PAHVWNRWGPYIMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCN(C(C)C)C(=S)SSC(=S)N(CCCCCCCCCCCCCCCCCC)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


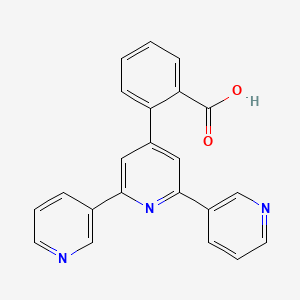
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
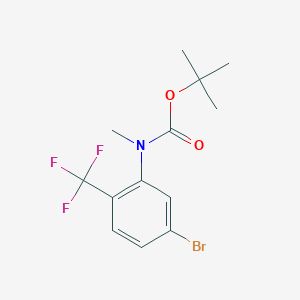
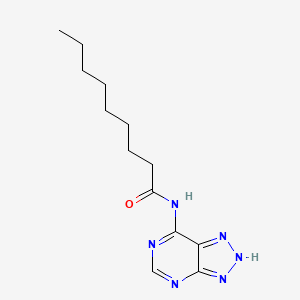
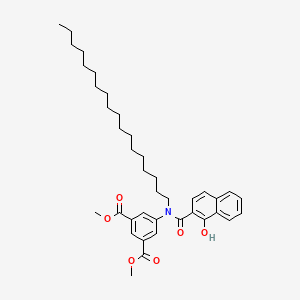
![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
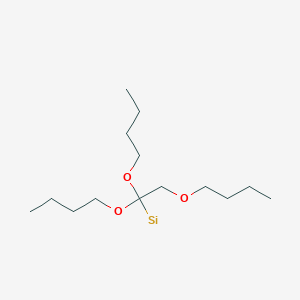
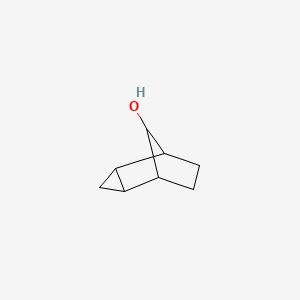
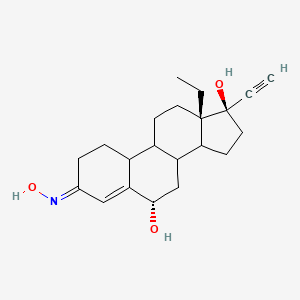
![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)
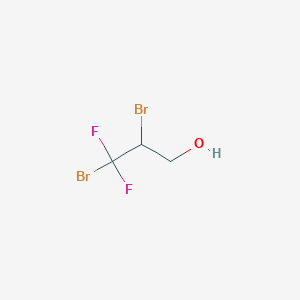
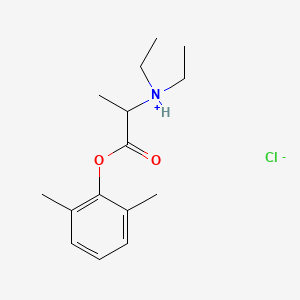
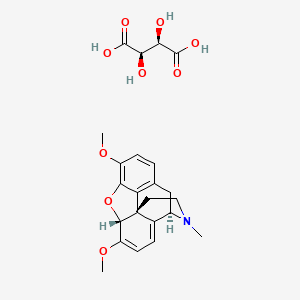
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
